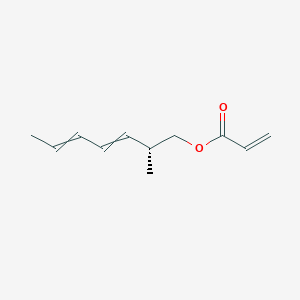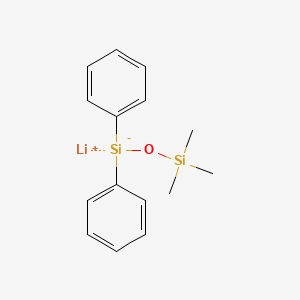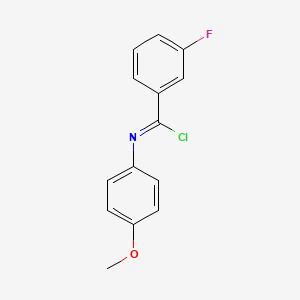
3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride is an organic compound that features a fluorine atom, a methoxyphenyl group, and a carboximidoyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: The amine group is replaced with a fluorine atom through a fluorination reaction.
Methoxylation: The phenyl ring is methoxylated to introduce the methoxy group.
Carboximidoylation: Finally, the carboximidoyl chloride group is introduced through a reaction with a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets. The fluorine atom and the methoxy group can influence the compound’s binding affinity and reactivity. The carboximidoyl chloride group can participate in various chemical reactions, leading to the formation of different products. The exact pathways and molecular targets depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-N-(3-methoxyphenyl)benzene-1-carboximidoyl chloride
- 3-Fluoro-N-(4-methylphenyl)benzene-1-carboximidoyl chloride
- 2-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride
Uniqueness
3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride is unique due to the specific positioning of the fluorine atom and the methoxy group on the benzene ring. This unique structure can influence its chemical reactivity and binding properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
828264-04-6 |
|---|---|
Molekularformel |
C14H11ClFNO |
Molekulargewicht |
263.69 g/mol |
IUPAC-Name |
3-fluoro-N-(4-methoxyphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H11ClFNO/c1-18-13-7-5-12(6-8-13)17-14(15)10-3-2-4-11(16)9-10/h2-9H,1H3 |
InChI-Schlüssel |
HFRCTVDBZWRUMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C(C2=CC(=CC=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



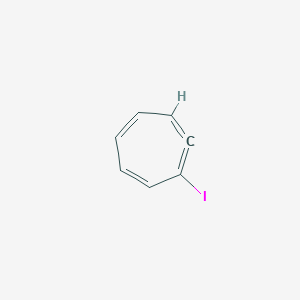
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
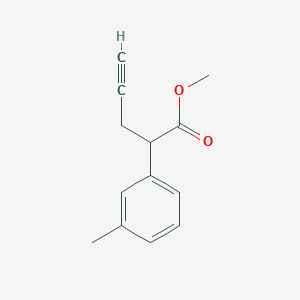
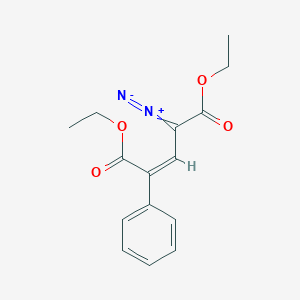

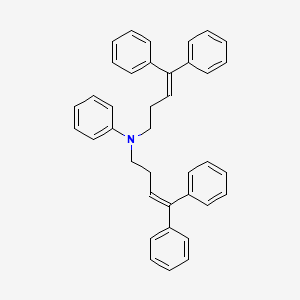
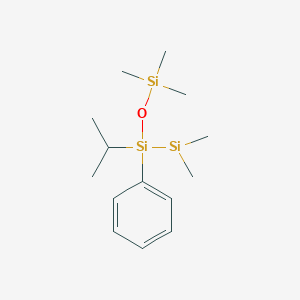
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

